molecular formula C26H22N2O5 B3677099 5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3677099
M. Wt: 442.5 g/mol
InChI Key: IBLBBFFBCXTDGG-UHFFFAOYSA-N
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Description

5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a diphenyl diazinane core, and a trione functionality

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-3-33-22-15-14-18(17-23(22)32-2)16-21-24(29)27(19-10-6-4-7-11-19)26(31)28(25(21)30)20-12-8-5-9-13-20/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBBFFBCXTDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 1,3-diphenyl-1,3-diazinane-2,4,6-trione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the diazinane core, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the combination of an ethoxy and methoxy substituted phenyl group with a diphenyl diazinane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

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